Antiplasmodial Potency Benchmarking: MMV024101 Serves as a Reference Point for a 2.5-Fold SAR Gain
MMV024101 is a foundational hit from which lead compound 55 was developed. The direct SAR optimization of MMV024101's scaffold yielded a 2.5-fold increase in antiplasmodial potency against the multidrug-resistant K1 strain. This quantitative improvement validates the utility of the MMV024101 scaffold for medicinal chemistry programs [1].
| Evidence Dimension | Antiplasmodial Activity (IC50) |
|---|---|
| Target Compound Data | IC50: 176 nM |
| Comparator Or Baseline | Compound 55: IC50 = 69 nM |
| Quantified Difference | Compound 55 is 2.5-fold more potent than MMV024101 |
| Conditions | In vitro growth inhibition assay against the multidrug-resistant Plasmodium falciparum K1 strain [1] |
Why This Matters
This quantifies the optimization potential of the MMV024101 scaffold, justifying its procurement for hit-to-lead programs targeting drug-resistant malaria.
- [1] Kandepedu N, et al. J Med Chem. 2018;61(13):5692-5703. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria. View Source
